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For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract
3-Methyl-2-phenylpyridine (CAS No. 10273-90-2) is a substituted pyridine derivative that

serves as a crucial structural motif and versatile synthetic intermediate in medicinal chemistry

and materials science. Its unique arrangement of a phenyl group and a methyl group on the

pyridine core imparts a distinct set of physical and chemical properties that are leveraged in the

synthesis of complex molecular architectures, including active pharmaceutical ingredients

(APIs) and agrochemicals.[1][2][3] This guide provides a comprehensive technical overview of

its core properties, spectroscopic profile, chemical reactivity, and established synthetic

protocols. The content herein is structured to deliver not just data, but also field-proven insights

into the practical application and handling of this important heterocyclic compound.

Compound Identification and Structure
Proper identification is the cornerstone of any chemical workflow. 3-Methyl-2-phenylpyridine
is unambiguously defined by the following identifiers and structural representation.
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Identifier Value Source(s)

CAS Number 10273-90-2 [1][2]

Molecular Formula C₁₂H₁₁N [1][2][4]

Molecular Weight 169.22 g/mol [1][5]

IUPAC Name 3-methyl-2-phenylpyridine [5]

Common Synonyms

2-Phenyl-3-methylpyridine, 2-

Phenyl-3-picoline, 2-Phenyl-β-

picoline

[2]

InChI Key
BJATUPPYBZHEIO-

UHFFFAOYSA-N
[2]

Canonical SMILES
CC1=C(N=CC=C1)C2=CC=C

C=C2
[5]

Molecular Structure: The structure consists of a pyridine ring substituted at the 2-position with a

phenyl group and at the 3-position with a methyl group. The steric interaction between these

adjacent substituents influences the molecule's conformation and reactivity.

Caption: 2D Structure of 3-Methyl-2-phenylpyridine.

Physical Properties
The physical state and bulk properties of a compound dictate its handling, storage, and

application in various reaction conditions. 3-Methyl-2-phenylpyridine is typically supplied as a

liquid.
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Property Value Comments Source(s)

Appearance
Colorless to pale

yellow or brown liquid

Color may depend on

purity and age.
[1][2][4]

Boiling Point
148 - 148.5 °C at 16

mmHg (Torr)

The reduced pressure

boiling point indicates

it is a relatively high-

boiling compound.

[1][6]

Density ~1.065 g/cm³ at 20 °C Denser than water. [1][6]

Solubility

More hydrophobic

than unsubstituted

pyridine.

Expected to be

soluble in common

organic solvents like

dichloromethane,

ethyl acetate, and

alcohols.

[2]

pKa
Data not readily

available.

For context, the pKa

of the conjugate acid

of the related 3-

methylpyridine is ~5.6.

The electron-

withdrawing phenyl

group at the 2-position

is expected to

decrease the basicity

of the pyridine

nitrogen slightly.

Spectroscopic Profile
Spectroscopic data is critical for quality control and structural confirmation. The following tables

summarize the key spectral features of 3-Methyl-2-phenylpyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR provides detailed information about the carbon-hydrogen framework. Spectra are typically

recorded in deuterated chloroform (CDCl₃).

¹H NMR (400 MHz, CDCl₃)

Chemical Shift
(δ) ppm

Multiplicity Integration Assignment Source(s)

8.56 d, J = 3.6 Hz 1H H6 (Pyridine) [7]

7.60 d, J = 7.6 Hz 1H H4 (Pyridine) [7]

7.58 – 7.52 m 2H Phenyl H [7]

7.51 – 7.45 m 2H Phenyl H [7]

7.44 – 7.38 m 1H Phenyl H [7]

7.20
dd, J = 7.6, 4.8

Hz
1H H5 (Pyridine) [7]

| 2.38 | s | 3H | -CH₃ |[7] |

¹³C NMR (101 MHz, CDCl₃)
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Chemical Shift (δ) ppm Assignment Source(s)

158.6 C2 (Pyridine) [7]

146.9 C6 (Pyridine) [7]

140.5 C4 (Pyridine) [7]

138.4 Phenyl C (quaternary) [7]

130.7 C3 (Pyridine) [7]

128.9 Phenyl CH [7]

128.1 Phenyl CH [7]

127.8 Phenyl CH [7]

122.0 C5 (Pyridine) [7]

| 20.0 | -CH₃ |[7] |

Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule through their

characteristic vibrational frequencies.

Wavenumber (cm⁻¹) Vibration Type Functional Group

3100 - 3000 C-H Stretch Aromatic (Pyridine & Phenyl)

3000 - 2850 C-H Stretch Alkyl (-CH₃)

1600 - 1580 C=C / C=N Stretch Aromatic Ring

1500 - 1400 C=C / C=N Stretch Aromatic Ring

900 - 675 C-H Bend (out-of-plane) Aromatic

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight and

fragmentation patterns useful for structural elucidation.
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m/z Ion Interpretation Source(s)

169 [M]⁺ Molecular Ion [5]

168 [M-H]⁺

Loss of a hydrogen

radical, common in

aromatic systems.

[5]

154 [M-CH₃]⁺

Loss of the methyl

radical, a common

and favorable

fragmentation.

Chemical Properties and Reactivity
The utility of 3-Methyl-2-phenylpyridine as a synthetic intermediate stems from its distinct

reactivity profile.[1]

Basicity: The lone pair of electrons on the pyridine nitrogen atom imparts basic character,

allowing it to act as a ligand or be protonated. Its basicity is slightly attenuated by the

adjacent phenyl group.

Aromaticity: Both the pyridine and phenyl rings are aromatic, making them susceptible to

electrophilic substitution reactions. The substitution pattern is directed by the existing groups.

C-H Activation: The phenyl ring, in particular, is a substrate for transition metal-catalyzed C-H

activation reactions, allowing for the regioselective introduction of new functional groups at

the ortho position of the phenyl ring.[8][9] This is a powerful tool in modern synthetic

chemistry for creating complex molecules efficiently.

Versatility as an Intermediate: The structure allows for a wide range of modifications,

including electrophilic substitutions, nucleophilic additions, and metal-catalyzed cross-

coupling reactions, making it a valuable building block for APIs.[1][2]

Synthesis Methodology: The Suzuki-Miyaura Cross-
Coupling

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.semanticscholar.org/paper/The-FTIR-Spectra-of-Pyridine-and-Pyridine-d-%2C-%E2%80%99-Koon-N./97b30eb0dbe9409d6e2a9fb8e2d6d59b1231b23a
https://www.semanticscholar.org/paper/The-FTIR-Spectra-of-Pyridine-and-Pyridine-d-%2C-%E2%80%99-Koon-N./97b30eb0dbe9409d6e2a9fb8e2d6d59b1231b23a
https://www.benchchem.com/product/b078825?utm_src=pdf-body
https://abjar.vandanapublications.com/index.php/ojs/article/download/89/225?inline=1
https://pmc.ncbi.nlm.nih.gov/articles/PMC9285442/
https://cpb-us-e1.wpmucdn.com/sites.ucsc.edu/dist/9/291/files/2015/11/IR-Table-1.pdf
https://abjar.vandanapublications.com/index.php/ojs/article/download/89/225?inline=1
https://www.chemicalbook.com/SpectrumEN_10273-90-2_IR1.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b078825?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A prevalent and efficient method for synthesizing 3-Methyl-2-phenylpyridine and its analogs is

the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-

carbon bond between a halide (or triflate) and an organoboron compound.

Catalytic Cycle
The choice of a palladium catalyst, a suitable phosphine ligand, and a base is critical for

achieving high yields. The base activates the boronic acid, facilitating the key transmetalation

step.

Pd(0)L₂
(Active Catalyst)

R¹-Pd(II)L₂-X
(Oxidative Addition Intermediate)

R¹-Pd(II)L₂-R²
(Transmetalation Intermediate)

Product
R¹-R²

Reductive
Elimination

Cycle Complete

Aryl Halide (R¹-X)
(e.g., 2-Bromo-3-methylpyridine)

Oxidative
Addition

Boronic Acid (R²-B(OH)₂)
(e.g., Phenylboronic acid)

Transmetalation

Base (e.g., K₂CO₃)

Activation

Click to download full resolution via product page
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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

Example Experimental Protocol
This protocol describes a representative synthesis of a substituted 2-phenyl-3-methylpyridine

derivative. The choice of anhydrous solvents and an inert atmosphere is paramount to prevent

catalyst deactivation and side reactions.

Synthesis of 3-Methyl-2-phenylpyridine from 2-Bromo-3-methylpyridine and Phenylboronic

Acid

Vessel Preparation: An oven-dried Schlenk flask is equipped with a magnetic stir bar and

placed under an inert atmosphere (e.g., Nitrogen or Argon). This step is crucial to exclude

oxygen and moisture, which can degrade the catalyst and boronic acid.

Reagent Addition: To the flask, add 2-Bromo-3-methylpyridine (1.0 mmol, 1.0 equiv.),

Phenylboronic acid (1.2 mmol, 1.2 equiv.), and Potassium Carbonate (K₂CO₃, 2.0 mmol, 2.0

equiv.). The excess boronic acid ensures complete consumption of the halide, while the base

is essential for the catalytic cycle.

Catalyst Addition: Add the palladium catalyst, for example, [1,1'-

Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).

The dppf ligand provides stability and enhances the catalytic activity.

Solvent Addition: Add a degassed solvent mixture, typically 1,4-Dioxane (4 mL) and Water (1

mL). The aqueous phase is often necessary to dissolve the inorganic base and facilitate the

reaction.

Reaction: Seal the flask and heat the mixture to 90-100 °C with vigorous stirring for 12-18

hours. Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

Work-up: After cooling to room temperature, dilute the mixture with an organic solvent like

ethyl acetate and wash with water and brine. This removes the inorganic salts and water-

soluble impurities.

Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄),

filter, and concentrate the solvent under reduced pressure. The resulting crude product is
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then purified by flash column chromatography on silica gel to yield the pure 3-Methyl-2-
phenylpyridine.[3]

Applications in Research and Drug Development
3-Methyl-2-phenylpyridine is not typically an end-product but rather a high-value scaffold. Its

derivatives are prominent in several areas of research.

Privileged Scaffold in Medicinal Chemistry: The phenylpyridine motif is considered a

"privileged structure," meaning it is a molecular framework capable of binding to multiple

biological targets. Derivatives have shown promise in developing treatments for cancer,

inflammatory disorders, and neurodegenerative conditions.[10]

Anticancer Research: Certain derivatives have demonstrated cytotoxic effects against

various cancer cell lines, including HeLa, MCF-7, and Hep-G2, with reported IC₅₀ values in

the micromolar range.[2] The mechanism often involves the inhibition of key cellular

processes like tubulin polymerization.

Agrochemicals: The structural features of 3-Methyl-2-phenylpyridine are also incorporated

into the design of novel pesticides and herbicides.[2]

Safety and Handling
As a research chemical, 3-Methyl-2-phenylpyridine must be handled with appropriate

precautions in a well-ventilated fume hood.

GHS Hazard Statements:

H302: Harmful if swallowed.[5]

H315: Causes skin irritation.[5]

H318: Causes serious eye damage.[5]

H335: May cause respiratory irritation.[5]

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and

a lab coat.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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